![molecular formula C12H17BrClNO B1374540 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride CAS No. 1220032-64-3](/img/structure/B1374540.png)
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO . It has an average mass of 306.626 Da and a monoisotopic mass of 305.018188 Da .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group via an ether linkage .Physical And Chemical Properties Analysis
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride has a molecular weight of 306.63 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
Medicinal Chemistry
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride: is a compound with potential applications in medicinal chemistry. Its structure suggests that it could be useful in the synthesis of various pharmacologically active molecules. For instance, pyrrolidine derivatives are known for their CNS activity, which means this compound could serve as a precursor in the development of drugs targeting central nervous system disorders .
Agriculture
In the field of agriculture, 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride could be explored for its role in the synthesis of herbicides or pesticides. The bromine atom present in the compound provides an opportunity for further functionalization, which could lead to the development of new agrochemicals aimed at improving crop protection .
Material Science
Material science could benefit from the application of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride in the creation of novel polymers or coatings. The presence of the pyrrolidine ring might confer unique physical properties to polymeric materials, potentially leading to advancements in the production of specialty plastics or resins .
Environmental Science
Environmental science research could utilize 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride in the study of environmental pollutants. Its brominated aromatic structure makes it a candidate for research into the environmental fate of similar organic compounds, which are often persistent in nature and could affect ecosystems .
Biochemistry
In biochemistry, 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride may be used as a molecular probe to study biological systems. Its structure could interact with specific enzymes or receptors, thereby helping to elucidate biochemical pathways or the mechanism of action of related compounds .
Pharmacology
Pharmacologically, 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride could be investigated for its potential therapeutic effects. Given the diverse biological activities of pyrrolidine derivatives, this compound might be a valuable lead compound in drug discovery programs, particularly in the search for new analgesic or anti-inflammatory agents .
Safety and Hazards
properties
IUPAC Name |
3-(4-bromo-2-ethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTWFDBIKJGRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220032-64-3 | |
Record name | Pyrrolidine, 3-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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